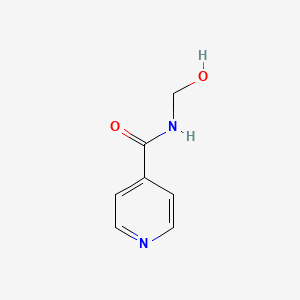

Isonicotinamide, N-(hydroxymethyl)-

Description

Historical Overview of Research on Isonicotinamide (B137802) Derivatives

Research into isonicotinamide and its derivatives has a rich history, primarily driven by their biological activities. Isonicotinamide itself, an isomer of nicotinamide (B372718) (a form of vitamin B3), has been a building block in the synthesis of various compounds. nih.gov Historically, isonicotinamide derivatives have been investigated for their potential as therapeutic agents, including in the treatment of tuberculosis. Isonicotinamide has also been recognized for its ability to induce apoptosis in certain cancer cell lines.

In recent decades, the focus of isonicotinamide research has expanded significantly into the field of crystal engineering. acs.orgrsc.org Scientists have extensively studied its use as a co-former in the development of pharmaceutical co-crystals. acs.orgrsc.org Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice, and they are of great interest for their ability to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. acs.orgrsc.org

Significance of N-(hydroxymethyl) Functionalization in Isonicotinamide Scaffolds

The introduction of an N-(hydroxymethyl) group to an amide, such as in isonicotinamide, can significantly alter the compound's properties. ontosight.ai This functionalization can influence solubility, reactivity, and biological interactions. ontosight.ai In medicinal chemistry, N-hydroxymethylation is a recognized strategy for modifying the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The N-(hydroxymethyl) group is known to be a potential formaldehyde-releasing agent under certain conditions. This property is particularly relevant in the context of formaldehyde (B43269) scavengers. Research on other N-(hydroxymethyl)amides has explored their ability to react with and neutralize formaldehyde, a known carcinogen and environmental pollutant. Studies on the kinetics and mechanisms of reactions between amides and formaldehyde have shown that the reactivity is influenced by the electron-donating or withdrawing nature of the substituents on the amide. niscpr.res.in For instance, the reaction of formaldehyde with acetamide (B32628) has been analyzed to understand its role as a cross-linking reagent. researchgate.net

Current Academic Research Trajectories for Isonicotinamide, N-(hydroxymethyl)-

While specific research on Isonicotinamide, N-(hydroxymethyl)- is not abundant, its potential applications can be inferred from the properties of its constituent parts. Current research trajectories for compounds with similar structures can be broadly categorized into two main areas:

Formaldehyde Scavenging: Given the known ability of N-(hydroxymethyl) compounds to react with formaldehyde, a potential research avenue for Isonicotinamide, N-(hydroxymethyl)- is in the development of new formaldehyde scavengers. The interaction of hydroxyl radicals with compounds containing hydroxymethyl groups has been shown to produce formaldehyde, a finding that could be relevant in understanding the stability and reactivity of Isonicotinamide, N-(hydroxymethyl)-. nih.gov

Co-crystal Engineering: The parent compound, isonicotinamide, is a prominent molecule in co-crystal engineering due to its hydrogen bonding capabilities. mdpi.com The presence of the additional hydroxyl group in Isonicotinamide, N-(hydroxymethyl)- could offer new and potentially advantageous hydrogen bonding patterns for the formation of novel co-crystals with active pharmaceutical ingredients, potentially leading to improved drug properties. rsc.org

It is important to note that while the synthesis of the isomeric compound, N-(hydroxymethyl)nicotinamide, has been reported, detailed studies on the synthesis and biological evaluation of Isonicotinamide, N-(hydroxymethyl)- are not widely available in the current academic literature. nih.gov Future research is needed to fully elucidate the specific properties and potential applications of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(hydroxymethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4,10H,5H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYWJVBHDBOSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159327 | |

| Record name | Isonicotinamide, N-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13538-44-8 | |

| Record name | N-(Hydroxymethyl)isonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013538448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinamide, N-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(HYDROXYMETHYL)ISONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV15BV5BQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Isonicotinamide, N Hydroxymethyl

Direct Synthesis of Isonicotinamide (B137802), N-(hydroxymethyl)-

The primary route for synthesizing Isonicotinamide, N-(hydroxymethyl)- involves a direct reaction with formaldehyde (B43269) or its equivalents. This method is analogous to the synthesis of its isomer, N-(hydroxymethyl)nicotinamide. nih.gov

Condensation Reactions with Formaldehyde and Related Reagents

The synthesis is achieved through the condensation reaction of isonicotinamide with an excess of formaldehyde. nih.gov This reaction, known as hydroxymethylation, involves the addition of a hydroxymethyl (-CH2OH) group to the nitrogen atom of the amide. The general mechanism proceeds via the nucleophilic attack of the amide nitrogen on the carbonyl carbon of formaldehyde. While detailed mechanistic studies for the isonicotinamide species are not widely published, the reaction of related N-(hydroxymethyl)benzamide derivatives in aqueous solutions is understood to proceed via specific acid and specific base catalysis. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of Isonicotinamide, N-(hydroxymethyl)-. Key parameters that are manipulated include the molar ratio of reactants, choice of catalyst, reaction time, and temperature. nih.gov

Based on studies of the analogous synthesis of N-hydroxymethyl-nicotinamide, a high yield can be achieved by carefully controlling these factors. For instance, a yield of 72.4% was reported when using a specific ratio of nicotinamide (B372718) to formaldehyde in the presence of a base catalyst and heating for a defined period. nih.gov It was noted that using a significant excess of formaldehyde did not lead to a higher yield, indicating that an optimal ratio exists. nih.gov The reaction time is also a critical factor, with one hour being sufficient under certain conditions to achieve a good yield. nih.gov

Table 1: Illustrative Reaction Conditions for Hydroxymethylation of Pyridinecarboxamides

| Parameter | Condition | Outcome | Source |

| Reactant 1 | Nicotinamide (3.0 g) | - | nih.gov |

| Reactant 2 | Formaldehyde (36.8% aq. solution, 5.0 ml) | - | nih.gov |

| Catalyst | Potassium Carbonate (0.03 g) | - | nih.gov |

| Temperature | Boiling water bath | - | nih.gov |

| Time | 1 hour | Yield: 72.4% | nih.gov |

| Note | Increasing formaldehyde beyond 5.0 ml did not improve yield. | - | nih.gov |

Catalytic Approaches in Synthesis

The condensation reaction between isonicotinamide and formaldehyde is typically facilitated by a catalyst. Base catalysis is a common and effective approach. Studies on the synthesis of the nicotinamide isomer have shown that potassium carbonate is a highly effective base for this transformation. nih.gov The research indicated that potassium carbonate was superior to other bases in promoting the reaction. nih.gov In a broader context, the hydrolysis of pyridine (B92270) nitriles to pyridine amides, a related synthetic step, can be achieved using solid heterogeneous catalysts, highlighting the importance of catalytic methods in the synthesis of pyridine derivatives. google.com

Synthesis of Analogs and Derivatives of Isonicotinamide, N-(hydroxymethyl)-

The synthesis of analogs and derivatives allows for the fine-tuning of the molecule's properties. Modifications can be made to the pyridine ring or the hydroxymethyl group.

Structural Modifications on the Pyridine Ring System

The pyridine ring of isonicotinamide offers multiple positions for structural modification to create a diverse range of analogs. The ease of substitution at various positions on the pyridine ring provides significant structural flexibility. nih.gov This is a common strategy in medicinal chemistry to enhance biological activity and binding affinity to targets. nih.gov

Synthetic strategies often involve using a pre-functionalized pyridine carboxylic acid which is then converted to the corresponding amide. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized starting from substituted nicotinic acids. mdpi.com These acids were first converted to acyl chlorides and then reacted with an amine to form the final amide derivatives. mdpi.com This multi-step approach allows for the introduction of various substituents, such as halogens or alkyl groups, onto the pyridine ring before the formation of the amide bond. Other advanced methods for creating highly functionalized pyridines include rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov

Derivatization of the Hydroxymethyl Moiety

The N-hydroxymethyl group (-NH-CH2OH) is a versatile functional handle for further chemical derivatization. This carbinolamide functionality is reactive and its stability can be influenced by substitution on the amide nitrogen. nih.gov The hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, to produce a wide array of derivatives.

Furthermore, the N-hydroxymethyl group can serve as a precursor in more complex transformations. In the synthesis of other molecules, the N-hydroxymethyl group has been utilized to direct stereoselective reactions, such as intramolecular conjugate additions. researchgate.net The breakdown of N-(hydroxymethyl)amides can also be controlled. Under alkaline conditions, the hydroxyl group can be deprotonated, leading to a breakdown of the molecule to form an aldehyde and an amidate, a reaction that proceeds through an E1cB-like mechanism. acs.org The stability and reactivity of the N-hydroxymethyl group are key aspects in the design and synthesis of its derivatives. nih.govnih.gov

Synthesis of Isonicotinamide Transition State Isostere Analogs

The synthesis of transition state isostere analogs is a key strategy in the design of enzyme inhibitors, aiming to create stable molecules that mimic the transient, high-energy state of a substrate during an enzymatic reaction. For enzymes involving isonicotinamide or its derivatives, such as nicotinamide N-methyltransferase (NNMT), this approach has led to the development of potent inhibitors. These analogs are typically designed to occupy both the substrate-binding site and the cofactor-binding site of the enzyme. researchgate.net

A prominent strategy involves creating bisubstrate analogs that link a nicotinamide or isonicotinamide mimic to a fragment of the S-adenosyl-L-methionine (SAM) cofactor. researchgate.netresearchgate.net This design results in a single molecule that resembles the structure of the transition state of the methyl transfer reaction. researchgate.net The synthesis of these analogs often involves multi-step processes. For example, isosteric analogues of nicotinamide adenine (B156593) dinucleotide (NAD), a related and vital coenzyme, have been synthesized by replacing the nicotinamide riboside portion with a C-nucleoside. nih.govumn.edu This synthesis can involve the coupling of corresponding 5'-monophosphates with adenosine-5'-monophosphate, catalyzed by imidazole. nih.govumn.edu While specific synthetic pathways for transition state isosteres of N-(hydroxymethyl)isonicotinamide are not extensively detailed in the literature, the principles applied to nicotinamide serve as a foundational approach. The synthesis of these complex molecules allows for the exploration of structure-activity relationships, guiding the design of more effective enzyme inhibitors. nih.gov

Coordination Chemistry and Metal Complex Synthesis

The coordination chemistry of isonicotinamide and its derivatives is a rich field, owing to the multiple potential donor sites within the molecule: the pyridine ring nitrogen, the amide oxygen, and the amide nitrogen. The N-(hydroxymethyl)- substituent adds a further potential coordination site through its hydroxyl group. These features allow it to form a variety of stable complexes with transition metal ions.

Complexation with Transition Metal Ions (e.g., Cobalt(II), Platinum(II))

Isonicotinamide and its derivatives readily form coordination complexes with various transition metals, including cobalt(II) and platinum(II). The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Cobalt(II) Complexes: Several cobalt(II) complexes with isonicotinamide have been synthesized and characterized. For instance, the reaction of cobalt(II) chloride with isonicotinamide yields the complex CoCl₂·(C₆H₆N₂O)₂. doi.org Another example is the synthesis of Co(H₂O)(isn)₃₂, which involves reacting cobalt(II) chloride with three equivalents of isonicotinamide, followed by the addition of sodium tetrafluoroborate. scirp.org These syntheses demonstrate the ability of isonicotinamide to coordinate with Co(II) ions, often resulting in octahedral geometries where the coordination sphere is completed by other ligands such as water or anions from the salt. bsu.edu.az The study of such complexes is driven by interest in their structural properties and potential applications as new materials. scirp.orgbsu.edu.az

| Complex Formula | Metal Ion | Key Reactants | Coordination Geometry | Reference |

|---|---|---|---|---|

| CoCl₂·(C₆H₆N₂O)₂ | Cobalt(II) | Cobalt(II) chloride, Isonicotinamide | Octahedral | doi.org |

| Co(H₂O)(isn)₃₂ | Cobalt(II) | Cobalt(II) chloride, Isonicotinamide, Sodium tetrafluoroborate | Not specified | scirp.org |

| Co(NA)₂(H₂O)₄₂ | Cobalt(II) | Cobalt(II) salt, Nicotinamide, 2-Fluorobenzoate | Octahedral | bsu.edu.az |

Platinum(II) Complexes: Platinum(II) complexes are of significant interest, particularly due to the success of cisplatin and its analogs as anticancer agents. nih.gov While specific studies on N-(hydroxymethyl)isonicotinamide complexes with platinum(II) are limited, the coordination chemistry of related pyridine-containing ligands provides insight. Generally, these ligands coordinate to the platinum(II) center through the pyridine nitrogen atom. finechem-mirea.ru The synthesis of such complexes often starts from a platinum(II) precursor like K₂PtCl₄ or cisplatin. nih.govfinechem-mirea.ru The resulting complexes can have various geometries, with square planar being common for Pt(II). The ancillary ligands, such as chloride, bromide, or phosphine groups, play a crucial role in determining the final structure and reactivity of the complex. nih.govmdpi.com

Ligand Binding Modes and Stereochemistry in Metal Complexes

The way in which N-(hydroxymethyl)isonicotinamide binds to a metal center (its binding mode) and the resulting three-dimensional arrangement (stereochemistry) are crucial aspects of its coordination chemistry.

Isonicotinamide typically acts as a monodentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring. doi.org This is the most common binding mode observed in its complexes with transition metals like cobalt(II). doi.org In the complex CoCl₂·(C₆H₆N₂O)₂, for example, the isonicotinamide ligands are coordinated to the Co(II) ion via the pyridyl nitrogen. doi.org While the amide group is less likely to coordinate directly to the metal, it plays a significant role in the supramolecular structure through the formation of hydrogen bonds, often creating dimers or extended networks. doi.org

In some cases, the amide oxygen can also participate in coordination, leading to different binding modes. However, for isonicotinamide, N-coordination is strongly favored. The stereochemistry around the metal center is dictated by the number of ligands and their arrangement. For many first-row transition metals like Co(II), a coordination number of six is common, resulting in an octahedral geometry. bsu.edu.az For Platinum(II), a square planar geometry is typical. The specific isomers obtained (e.g., cis vs. trans) can be influenced by synthetic conditions and the nature of the other ligands present in the coordination sphere. nih.gov

Advanced Spectroscopic and Structural Characterization of Isonicotinamide, N Hydroxymethyl and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. mdpi.com The analysis of the vibrational spectra of Isonicotinamide (B137802), N-(hydroxymethyl)- and its parent molecule, nicotinamide (B372718), reveals characteristic bands corresponding to specific vibrational modes.

In the study of nicotinamide, the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra have been recorded and analyzed. nih.govresearchgate.net The experimental data, often complemented by theoretical calculations using methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational frequencies. nih.gov For instance, the FT-IR and FT-Raman spectra of nicotinamide have been studied in the 4000–100 cm⁻¹ range. nih.govresearchgate.net

Key vibrational modes for the amide and pyridine (B92270) functionalities are of particular interest. The NH₂ stretching vibrations are typically observed in the high-frequency region of the IR spectrum. scirp.org Specifically, for nicotinamide, bands corresponding to the asymmetric and symmetric NH₂ stretching vibrations have been identified. researchgate.net The C=O stretching vibration of the amide group gives rise to a strong absorption band. researchgate.net Additionally, NH₂ bending (scissoring) and C-N stretching vibrations of the amide group are also characteristic. researchgate.net

The pyridine ring itself exhibits a set of characteristic vibrational modes, including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. The substitution of a hydroxymethyl group onto the amide nitrogen in Isonicotinamide, N-(hydroxymethyl)- would be expected to introduce new vibrational modes associated with the -CH₂OH group, such as O-H stretching, CH₂ stretching (asymmetric and symmetric), and C-O stretching vibrations.

A comparative analysis of the spectra of Isonicotinamide, N-(hydroxymethyl)- with its parent compound, nicotinamide, would highlight the spectral changes arising from the N-hydroxymethyl substitution. This comparison is crucial for confirming the successful synthesis and for understanding the impact of this functional group on the electronic and structural properties of the molecule.

Table 1: Characteristic Vibrational Frequencies for Nicotinamide Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Amide (–CONH₂) | Asymmetric NH₂ Stretching | ~3416 | researchgate.net |

| Amide (–CONH₂) | Symmetric NH₂ Stretching | ~3275, ~3170 | researchgate.net |

| Amide (–CONH₂) | C=O Stretching | ~1660 | researchgate.net |

| Amide (–CONH₂) | NH₂ Bending (Scissoring) | ~1603 | researchgate.net |

| Amide (–CONH₂) | C-N Stretching | ~1391 | researchgate.net |

| Pyridine Ring | C-H Stretching | 3190–3250 (calculated) | researchgate.net |

| Pyridine Ring | Ring Stretching (C=C, C=N) | 1600–1500 | scirp.org |

Note: The data presented is for the parent compound, nicotinamide, and serves as a reference for the analysis of Isonicotinamide, N-(hydroxymethyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the detailed structural elucidation of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For Isonicotinamide, N-(hydroxymethyl)-, the ¹H-NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the amide proton (if not exchanged with the solvent), and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern of the pyridine ring. The protons of the -CH₂- group would likely appear as a singlet or a doublet depending on the coupling with the adjacent -OH and -NH- protons. The hydroxyl proton signal might be broad and its position can be concentration and solvent dependent.

The ¹³C-NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their electronic environments. The spectrum of Isonicotinamide, N-(hydroxymethyl)- would exhibit signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the amide group, and the carbon of the hydroxymethyl group. The chemical shift of the carbonyl carbon is particularly characteristic.

In related studies of nicotinamide N-oxide, ¹H and ¹³C NMR spectra were recorded in DMSO. nih.gov Such studies, often combined with theoretical calculations, aid in the precise assignment of chemical shifts. nih.gov By comparing the experimental NMR data of Isonicotinamide, N-(hydroxymethyl)- with that of related structures and with theoretically predicted spectra, a definitive confirmation of its molecular structure can be achieved.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for Isonicotinamide, N-(hydroxymethyl)-

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Triplet |

| ¹H | Amide Proton (-NH-) | Variable | Singlet (broad) |

| ¹H | Methylene Protons (-CH₂-) | 4.0 - 5.5 | Singlet or Doublet |

| ¹H | Hydroxyl Proton (-OH) | Variable | Singlet (broad) |

| ¹³C | Pyridine Ring Carbons | 120 - 155 | - |

| ¹³C | Carbonyl Carbon (-C=O) | 160 - 175 | - |

| ¹³C | Methylene Carbon (-CH₂-) | 60 - 80 | - |

Note: These are general predicted ranges and the actual chemical shifts can be influenced by solvent and other experimental conditions.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. It is also a highly sensitive method for assessing the purity of a sample.

For Isonicotinamide, N-(hydroxymethyl)-, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For Isonicotinamide, N-(hydroxymethyl)-, characteristic fragmentation pathways would likely involve the loss of the hydroxymethyl group, water, or other small neutral molecules. The fragmentation of the pyridine ring would also produce characteristic ions. By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed.

Furthermore, MS techniques, particularly when coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), are invaluable for purity assessment. These hyphenated techniques can separate impurities from the main compound and provide their mass spectra, aiding in their identification and quantification.

X-ray Crystallography and Diffraction Studies for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A single-crystal X-ray diffraction study of Isonicotinamide, N-(hydroxymethyl)- would reveal its exact solid-state conformation and packing arrangement. It would be particularly insightful to understand the role of the hydroxymethyl group in the crystal packing. The presence of both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the oxygen atom) in this group, in addition to the amide functionality and the pyridine nitrogen, suggests the potential for extensive hydrogen bonding networks.

These hydrogen bonding interactions are crucial in determining the physical properties of the solid, such as melting point and solubility. In a related study on nicotinamide, the optimized geometric parameters (bond lengths and bond angles) from theoretical calculations were compared with experimental values, highlighting the importance of such structural data. nih.gov Understanding the crystal structure of Isonicotinamide, N-(hydroxymethyl)- is fundamental for solid-state characterization and for understanding its behavior in a crystalline form.

Thermal Analysis Techniques (TG-DTG, TG-DSC) for Decomposition Mechanisms

Thermal analysis techniques, such as Thermogravimetry (TG) coupled with Derivative Thermogravimetry (DTG) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of materials.

For Isonicotinamide, N-(hydroxymethyl)-, a TG analysis would show the mass loss of the sample as a function of temperature. The resulting TG curve would indicate the temperatures at which decomposition occurs. The DTG curve, which is the first derivative of the TG curve, helps to identify the temperatures of maximum decomposition rates, making it easier to distinguish between different decomposition steps.

The decomposition of Isonicotinamide, N-(hydroxymethyl)- would likely proceed in multiple stages. The initial step might involve the loss of the hydroxymethyl group or a water molecule. Subsequent steps would correspond to the breakdown of the isonicotinamide moiety.

DSC analysis measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting, as well as exothermic or endothermic decomposition processes. By combining TG-DSC data, a comprehensive understanding of the thermal behavior of Isonicotinamide, N-(hydroxymethyl)- can be obtained. This information is critical for determining its thermal stability and for understanding its decomposition mechanism under thermal stress.

Computational and Theoretical Investigations of Isonicotinamide, N Hydroxymethyl

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure.nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the molecular geometry and electronic structure of Isonicotinamide (B137802), N-(hydroxymethyl)-. nih.gov These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

Optimization of Molecular Geometries

The initial step in many computational studies involves the optimization of the molecule's geometry to find its most stable conformation. For isonicotinamide, the parent molecule of Isonicotinamide, N-(hydroxymethyl)-, DFT calculations have been employed to determine its optimized structure. researchgate.net Theoretical calculations for isonicotinamide have shown that in its minimum energy configuration, the carboxamide group and the pyridine (B92270) ring are not coplanar, forming a dihedral angle. core.ac.uk For instance, DFT calculations predict this angle to be 23.7°, while MP2 level calculations suggest a slightly larger angle of 25.1°. core.ac.uk The planarity of the aromatic ring is largely maintained, while the amide nitrogen atom exhibits some degree of pyramidalization. core.ac.uk Similar principles of geometry optimization are applied to Isonicotinamide, N-(hydroxymethyl)-, considering the additional rotational degrees of freedom introduced by the hydroxymethyl group.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO).nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For related compounds like isonicotinic acid N-oxide, DFT calculations have been used to analyze the HOMO and LUMO, providing insights into its electronic transitions. nih.gov Similar analyses for Isonicotinamide, N-(hydroxymethyl)- would reveal how the hydroxymethyl group influences the electron distribution and the energy of these frontier orbitals, thereby affecting its reactivity and potential as an electron donor or acceptor in chemical reactions.

Electrostatic Potential Maps (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For isonicotinamide and its derivatives, the MEP would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms of the amide and hydroxymethyl groups would exhibit positive potential. This analysis is critical for understanding how Isonicotinamide, N-(hydroxymethyl)- interacts with other molecules, including biological targets.

Molecular Dynamics Simulations and Binding Site Predictions for Biological Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior, allowing researchers to observe the conformational changes and interactions of Isonicotinamide, N-(hydroxymethyl)- over time. These simulations are particularly useful for predicting how the molecule might bind to biological targets, such as enzymes or receptors. researchgate.net

For instance, MD simulations have been utilized to study the binding of nicotinamide (B372718), a related compound, to its binding sites in proteins. nih.govresearchgate.net These studies reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and π-stacking interactions with the ligand. nih.gov By applying similar MD simulation protocols to Isonicotinamide, N-(hydroxymethyl)-, researchers can predict its binding affinity and mode of interaction with various biological macromolecules. This information is invaluable for drug design and understanding the compound's potential biological activities.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For isonicotinamide, theoretical infrared (IR) spectra have been calculated using DFT and compared with experimental spectra, showing good agreement. researchgate.netnih.gov This correlation allows for a detailed assignment of the vibrational modes of the molecule. researchgate.net

Similar computational approaches can be applied to Isonicotinamide, N-(hydroxymethyl)- to predict its IR, Raman, and UV-Vis spectra. nih.gov The predicted spectra can help in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational and electronic transitions. Discrepancies between theoretical and experimental data can also point to the influence of intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions play a crucial role in determining the physical properties and crystal packing of molecular solids. For isonicotinamide and its derivatives, hydrogen bonding and π-stacking are the predominant intermolecular forces. researchgate.net

Hydrogen bonds are particularly significant, with the amide group and the hydroxymethyl group of Isonicotinamide, N-(hydroxymethyl)- acting as both hydrogen bond donors and acceptors. researchgate.net The pyridine nitrogen can also participate in hydrogen bonding. nih.govnih.gov These interactions lead to the formation of supramolecular structures, such as chains or sheets, in the solid state. nih.gov

Table of Predicted Collision Cross Section Data for Isonicotinamide, N-(hydroxymethyl)- uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 153.06586 | 129.3 |

| [M+Na]+ | 175.04780 | 136.3 |

| [M-H]- | 151.05130 | 130.4 |

| [M+NH4]+ | 170.09240 | 147.9 |

| [M+K]+ | 191.02174 | 134.7 |

| [M+H-H2O]+ | 135.05584 | 122.8 |

| [M+HCOO]- | 197.05678 | 152.5 |

| [M+CH3COO]- | 211.07243 | 173.4 |

| [M+Na-2H]- | 173.03325 | 137.3 |

| [M]+ | 152.05803 | 127.8 |

| [M]- | 152.05913 | 127.8 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Biological Activity and Mechanistic Studies of Isonicotinamide, N Hydroxymethyl Pre Clinical/in Vitro Focus

Enzyme Inhibition and Modulation Mechanisms

The interaction of Isonicotinamide (B137802), N-(hydroxymethyl)- and its parent structures with various enzymes is a key area of research to understand its mechanism of action.

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition Mechanisms and Structure-Activity Relationships

Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-based compounds. nih.govresearchgate.net Overexpression of NNMT is associated with several diseases, making it a significant therapeutic target. nih.govacs.org The development of NNMT inhibitors often involves creating bisubstrate-like compounds that mimic the structures of the enzyme's substrates, nicotinamide and S-adenosyl-l-methionine (SAM). rsc.org

Structure-activity relationship (SAR) studies on various NNMT inhibitors have revealed key chemical features necessary for potent inhibition. For instance, research on nicotinamide-competitive inhibitors showed that a cationic nitrogen group is a crucial pharmacophoric feature. researchgate.net In other studies, replacing the nicotinamide moiety with a naphthalene (B1677914) group significantly increased inhibitor activity, likely due to enhanced π–π stacking interactions within the enzyme's hydrophobic nicotinamide binding pocket. nih.govacs.org Computer-based docking simulations have been used to correlate the binding orientation of inhibitors with their experimentally determined inhibitory concentrations (IC50 values), highlighting the importance of interactions with specific residues in the NNMT substrate-binding site. nih.govfigshare.com

While comprehensive SARs have been developed for various classes of NNMT inhibitors, including quinoliniums and bisubstrate analogues acs.orgnih.gov, specific studies detailing the inhibition mechanism or structure-activity relationships for Isonicotinamide, N-(hydroxymethyl)- itself are not prominently available in the reviewed literature.

Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation and Activation Mechanisms

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. nih.govnih.gov Activation of NAMPT is a promising therapeutic strategy for conditions associated with depleted cellular NAD+ levels. nih.gov

Investigations into the structure-activity relationships of urea-type NAMPT activators have led to the design of novel compounds with enhanced cellular activity. nih.gov However, specific research focusing on the modulation or activation of NAMPT by Isonicotinamide, N-(hydroxymethyl)- has not been identified in the available scientific literature.

Beta-Secretase (BACE-1) Inhibition in Pre-clinical Models and Binding Conformational Studies

Beta-secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease as it is the initial enzyme in the pathway that produces amyloid-β (Aβ) peptides. nih.govnih.gov Inhibition of BACE-1 is therefore a key strategy to reduce the formation of amyloid plaques. nih.gov

A series of potent, low-molecular-weight BACE-1 inhibitors based on an isonicotinamide scaffold have been synthesized and evaluated. nih.gov These inhibitors, specifically 2,6-diamino-isonicotinamides containing an amine transition-state isostere, demonstrated high potency in both enzymatic and cell-based assays. nih.gov

Binding conformational studies revealed that these isonicotinamide-based inhibitors interact with BACE-1 in a distinct manner. X-ray crystallography showed that the inhibitors bind to the enzyme active site, which is covered by a flexible β-hairpin loop known as "the flap" (residues Val69-Pro70-Tyr71). nih.govnova.edu The binding of these specific inhibitors induces a "10s-loop down" conformation of the N-terminal region of the enzyme, which contributes to their high potency. nih.gov This interaction with the flap is a critical aspect of the binding mechanism for many BACE-1 inhibitors, as it regulates access to the catalytic dyad (Asp32 and Asp228). nova.edu While these findings are for 2,6-diamino-isonicotinamide derivatives, they provide valuable insight into how the isonicotinamide structure can serve as a scaffold for potent BACE-1 inhibition. nih.gov

Nicotinamidase Interactions and Catalytic Mechanisms

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid and ammonia, playing a role in NAD+ metabolism. nih.gov These enzymes are generally efficient catalysts with high affinity for their substrate, nicotinamide. nih.gov

Kinetic and structural studies have proposed a catalytic mechanism for nicotinamidase that involves key catalytic residues and a transition metal ion. The reaction proceeds through the formation of a thioester intermediate. nih.gov The enzyme is potently inhibited by nicotinaldehyde, which acts as a competitive inhibitor against nicotinamide, suggesting it binds to the active site. nih.gov While the interactions of nicotinamidase with its substrate and various inhibitors have been characterized, specific studies on the direct interaction or catalytic modulation by Isonicotinamide, N-(hydroxymethyl)- are not described in the reviewed literature.

Antimicrobial and Antibiofilm Efficacy Studies

Isonicotinamide, N-(hydroxymethyl)- has been identified as an antimicrobial agent with inhibitory effects against bacteria. targetmol.commedchemexpress.comambeed.comsigmaaldrich.com Its efficacy, along with that of related nicotinamide derivatives, has been evaluated against several pathogenic strains.

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Enterococcus faecalis)

The antimicrobial potential of nicotinamide derivatives has been demonstrated in various studies. For example, nicotinamide itself can enhance the clearance of Staphylococcus aureus by boosting the innate immune system. nih.gov In vitro, nicotinamide has been shown to arrest the microbial cell cycle. In both E. coli and S. aureus, treatment with niacinamide (nicotinamide) led to a significant increase in cell volume as the bacteria prepared to divide but ultimately failed to complete the division process. mdpi.com

A study on a closely related derivative, 1-methyl-N'-(hydroxymethyl)nicotinamide , determined its minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated a notable antibacterial effect, with Enterococcus faecalis being the most susceptible. nih.gov

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Enterococcus faecalis | 0.51 |

| Staphylococcus aureus | 1.02 |

| Escherichia coli | 1.02 |

| Pseudomonas aeruginosa | 2.05 |

Other research has explored different nicotinamide and isonicotinamide derivatives. Metal complexes of Schiff bases derived from isonicotinic acid hydrazide have shown in vitro antimicrobial activity against S. aureus and E. coli. fortunejournals.com Similarly, newly synthesized nicotinic acid hydrazides have also demonstrated efficacy against S. aureus and E. faecalis. researchgate.netbohrium.com These findings collectively support the antimicrobial potential of the broader class of nicotinamide-based compounds.

Antifungal Activity Investigations (e.g., Candida albicans)

N-(hydroxymethyl)nicotinamide is recognized as an antimicrobial agent. sigmaaldrich.commedchemexpress.com Its activity has been evaluated against various pathogens, including the opportunistic fungal pathogen Candida albicans. In vitro studies using broth microdilution methods have been employed to determine its efficacy.

One study investigating its antimicrobial spectrum reported a Minimum Inhibitory Concentration (MIC) for N-(hydroxymethyl)nicotinamide against Candida albicans. While also showing potent activity against several bacterial strains, its effect on C. albicans was noted.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | <1 mM |

Mechanism of Action on Microbial Growth and Biofilm Formation

The precise mechanism of action for N-(hydroxymethyl)nicotinamide against microbial growth and biofilm formation has not been extensively detailed in published research. However, its structural similarity to nicotinamide—a key precursor in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+)—provides a likely basis for its antimicrobial effects. It is hypothesized that the compound may interfere with metabolic pathways dependent on NAD+ synthesis, which is crucial for cellular energy and signaling in microbial cells. nih.gov By acting as a structural analog, it could potentially disrupt these vital processes, leading to the inhibition of growth.

While detailed studies on biofilm formation are scarce for this specific derivative, research on the parent compound, nicotinamide, shows it can suppress biofilm formation in C. albicans, including in strains resistant to other antifungal agents. nih.govmdpi.com The mechanisms for the parent compound involve the disruption of cell wall integrity. nih.gov However, it is important to note that these specific mechanistic details have not been directly confirmed for N-(hydroxymethyl)nicotinamide itself.

Antioxidant Activity Investigations

Currently, there is a lack of specific studies in the scientific literature investigating the direct antioxidant properties of N-(hydroxymethyl)nicotinamide. Research has extensively focused on the antioxidant capabilities of its parent compound, nicotinamide, which has been shown to protect against oxidative damage by scavenging reactive oxygen species (ROS) in preclinical models. nih.govnih.gov However, similar dedicated antioxidant assays and findings for N-(hydroxymethyl)nicotinamide are not available in the reviewed literature.

Cellular Pathway Modulation and Metabolic Interventions (Excluding Human Clinical Data)

The influence of N-(hydroxymethyl)nicotinamide on Nicotinamide Adenine Dinucleotide (NAD+) metabolism is primarily inferred from its molecular structure as a derivative of nicotinamide. Nicotinamide is a central precursor in the NAD+ salvage pathway, which is responsible for recycling the molecule to maintain cellular NAD+ pools. nih.govmdpi.com While it is plausible that N-(hydroxymethyl)nicotinamide could interact with this pathway, for instance by acting as a substrate or inhibitor for key enzymes like nicotinamide phosphoribosyltransferase (NAMPT), specific preclinical studies detailing this interaction are not presently available. The hypothesis that its antimicrobial effects stem from interfering with microbial NAD+ synthesis remains the main point of discussion.

There is no available research from preclinical or in vitro models that demonstrates a direct role for N-(hydroxymethyl)nicotinamide in epigenetic reprogramming. Studies on the parent molecule, nicotinamide, have shown that it can modulate epigenetic patterns by inhibiting the enzyme nicotinamide N-methyltransferase (NNMT). nih.govnih.gov This inhibition leads to an increase in the availability of methyl groups for other reactions, thereby altering DNA and histone methylation. nih.govnih.gov Despite this established link for nicotinamide, no studies have yet been published to confirm whether N-(hydroxymethyl)nicotinamide possesses similar activity in preclinical disease models.

The role of N-(hydroxymethyl)nicotinamide in cell-free biocatalytic systems has not been described in the existing scientific literature. Research in this field heavily focuses on the stability and regeneration of natural nicotinamide cofactors (NADH and NADPH) or the design of synthetic biomimetics to drive enzymatic reactions in vitro. nih.govrsc.orgrsc.orgtudelft.nl While these systems are fundamental to biocatalysis, there is no evidence to date of N-(hydroxymethyl)nicotinamide being utilized as a cofactor, precursor, or modulating agent within these cell-free environments.

Interactions with Host Systems: Supramolecular Chemistry and Delivery Science

Cyclodextrin (B1172386) Complexation and Inclusion Studies

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, making them excellent hosts for forming inclusion complexes with a variety of guest molecules. The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is encapsulated within the cyclodextrin cavity.

While specific studies on the complexation of N-(hydroxymethyl)isonicotinamide with cyclodextrins are limited, research on the closely related compound, N-(hydroxymethyl)nicotinamide, provides significant insights into these interactions. Studies involving N-(hydroxymethyl)nicotinamide and its parent compound, nicotinamide (B372718), with α- and β-cyclodextrins have been conducted using techniques such as calorimetry and ¹H NMR spectroscopy. researchgate.net These studies reveal the formation of weak to moderately stable 1:1 inclusion complexes. researchgate.net

The formation of an inclusion complex between a host (cyclodextrin) and a guest [N-(hydroxymethyl)isonicotinamide] is a thermodynamically driven process. The stability of the resulting complex is quantified by the stability constant (K_s), and the process is characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Calorimetric and ¹H NMR spectroscopic studies on the complexation of the analogous N-(hydroxymethyl)nicotinamide with α- and β-cyclodextrins have shown that the formation of these complexes is an enthalpy-driven process. researchgate.net This indicates that van der Waals forces and hydrogen bonding are the primary interactions responsible for complex stability. The formation of 1:1 complexes in aqueous solution at 298.15 K has been reported to be enthalpy-stabilized. researchgate.net

| Thermodynamic Parameter | Value |

|---|---|

| Stability Constant (K_s) | Data not available |

| Gibbs Free Energy (ΔG) | Data not available |

| Enthalpy (ΔH) | Negative (Enthalpy-driven) |

| Entropy (ΔS) | Data not available |

Note: The table is populated with qualitative data for the analogous N-(hydroxymethyl)nicotinamide as specific quantitative data for N-(hydroxymethyl)isonicotinamide was not found in the searched literature. The formation of the complex is described as enthalpy-stabilized, indicating a negative ΔH value.

The geometry of the inclusion complex, including the orientation of the guest molecule within the cyclodextrin cavity, is crucial for understanding the nature of the host-guest interaction. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating these structural details.

For the related compound nicotinamide, X-ray crystallography has revealed that in its 1:1 complex with β-cyclodextrin, the pyridine (B92270) moiety of the nicotinamide molecule is situated at the center of the cyclodextrin cavity. scispace.com The amide group protrudes from the primary hydroxyl side of the β-cyclodextrin and engages in hydrogen bonding with adjacent cyclodextrin and water molecules. scispace.com It is plausible that N-(hydroxymethyl)isonicotinamide would adopt a similar inclusion geometry, with its pyridine ring encapsulated within the hydrophobic cavity and the more polar N-(hydroxymethyl)carboxamide group positioned near the hydrophilic rim of the cyclodextrin.

¹H NMR studies on the complexation of N-(hydroxymethyl)nicotinamide have indicated that the guest molecule resides inside the macrocyclic cavity of the cyclodextrin. researchgate.net However, the possibility of interactions between the polar side-chain and the outer surface of the cyclodextrin cannot be discounted. researchgate.net

| Structural Aspect | Description |

|---|---|

| Stoichiometry | 1:1 (Guest:Host) |

| Guest Orientation | Pyridine moiety included in the cavity |

| Key Interactions | Van der Waals forces, Hydrogen bonding |

Note: This table is based on data for the analogous compound, nicotinamide. It is anticipated that N-(hydroxymethyl)isonicotinamide would exhibit similar structural characteristics in its complex with β-cyclodextrin.

Other Host-Guest System Investigations

Beyond cyclodextrins, the principles of host-guest chemistry can be applied to investigate the interactions of N-(hydroxymethyl)isonicotinamide with other host molecules. However, the available scientific literature primarily focuses on its complexation with cyclodextrins. Research into other host systems, such as calixarenes or cucurbiturils, for the encapsulation of N-(hydroxymethyl)isonicotinamide is not prominently documented. The exploration of such alternative host-guest systems could present new opportunities for modulating the properties and potential applications of this compound.

Stability and Degradation Kinetics of Isonicotinamide, N Hydroxymethyl

Hydrolytic Stability in Aqueous Solutions

The hydrolytic stability of N-(hydroxymethyl)isonicotinamide has been evaluated, particularly in basic aqueous solutions. Research indicates that the compound is susceptible to degradation via hydrolysis.

Detailed kinetic studies have shown that the decomposition of N-(hydroxymethyl)isonicotinamide in basic solutions follows first-order reaction kinetics. nih.gov This means that the rate of degradation is directly proportional to the concentration of the compound. The process involves the breakdown of the molecule in the presence of water. For N-(hydroxymethyl)benzamide derivatives, which share a similar N-(hydroxymethyl)amide functional group, the breakdown is catalyzed by both specific acid and specific base conditions, with a first-order dependence on hydronium and hydroxide (B78521) ions. nih.gov

A study conducted at 30°C provided specific kinetic and thermodynamic parameters for the degradation of N-(hydroxymethyl)nicotinamide (a structural isomer of isonicotinamide (B137802), N-(hydroxymethyl)-) in a basic solution. nih.govresearchgate.net These findings offer valuable insight into the compound's stability.

Table 1: Kinetic and Thermodynamic Parameters for the Decomposition of N-(hydroxymethyl)nicotinamide in Basic Solution at 30°C

| Parameter | Value | Unit |

|---|---|---|

| Rate Constant (k) | 0.00675 | min⁻¹ |

| Half-life (t₀.₅) | 1.71 | h |

| Shelf-life (t₀.₁) | 0.26 | h |

| Activation Energy (Ea) | 44.75 | kJ/mol |

Data sourced from a study on N-(hydroxymethyl)nicotinamide, a structural isomer. nih.gov

The half-life (t₀.₅) of 1.71 hours indicates that under these specific basic conditions, half of the initial concentration of the compound degrades in this timeframe. nih.gov The shelf-life (t₀.₁), the time it takes for 10% of the compound to degrade, is significantly shorter. nih.gov The relatively low activation energy suggests that the molecule is quite labile to hydrolysis under these conditions.

Thermal Degradation Pathways and Kinetics

The thermal stability of a compound is a critical parameter, indicating its resistance to decomposition upon heating. While specific kinetic data for the thermal degradation of Isonicotinamide, N-(hydroxymethyl)- is not extensively detailed in the available literature, insights can be drawn from related structures like isonicotinamide and other nicotinamide (B372718) derivatives.

Isonicotinamide is the parent amide of N-(hydroxymethyl)isonicotinamide. nih.gov Studies on metal complexes containing isonicotinamide have shown that the isonicotinamide ligand undergoes pyrolysis during thermogravimetric analysis. researchgate.net For instance, in one palladium complex, the pyrolysis of isonicotinamide was the first major step in its thermal decomposition. researchgate.net

Furthermore, nicotinamide, a structural isomer of isonicotinamide, is known to be a thermal degradation product of NAD+ (Nicotinamide adenine (B156593) dinucleotide), especially at high temperatures like 85°C. nih.gov The degradation of nicotinamide riboside, another related compound, is also observed upon melting and in solution under thermal stress. nih.gov These findings suggest that the nicotinamide/isonicotinamide core of the N-(hydroxymethyl)isonicotinamide molecule is a potential site of thermal cleavage. The N-(hydroxymethyl) group itself can also be susceptible to thermal decomposition, potentially leading to the release of formaldehyde (B43269). nih.gov

Methodologies for Stability Assessment (e.g., TLC-Densitometry)

To accurately determine the stability of N-(hydroxymethyl)isonicotinamide and quantify its degradation, reliable analytical methods are essential. One such method that has been successfully developed and applied is Thin-Layer Chromatography (TLC) combined with densitometry. nih.gov

This TLC-densitometric method allows for the determination of N-(hydroxymethyl)nicotinamide in the presence of its potential degradation products, such as nicotinic acid. nih.gov The key features of this methodology are summarized below:

Stationary Phase: The analysis is performed on silica (B1680970) gel F254 plates. nih.govresearchgate.net

Mobile Phase: A mixture of chloroform (B151607) and ethanol (B145695) in a 2:3 (v/v) ratio is used as the developing solvent. nih.govresearchgate.net

Detection: The separated spots on the TLC plate are visualized and quantified by densitometric scanning at a wavelength of 260 nm. nih.govresearchgate.net

This method has been validated and shown to have good precision and accuracy. nih.gov

Table 2: Performance Characteristics of the TLC-Densitometric Method for N-(hydroxymethyl)nicotinamide

| Parameter | Result |

|---|---|

| Linearity Range | 0.2 to 1.75 µ g/spot |

| Limit of Detection (LOD) | 0.1 µ g/spot |

| Recovery | 97.60% to 100.82% |

| Relative Standard Deviation (RSD) | 2.37% |

Data from a study on N-(hydroxymethyl)nicotinamide, a structural isomer. nih.govresearchgate.net

The successful application of this TLC-densitometric technique for stability evaluation demonstrates its utility in kinetic studies. nih.govresearchgate.net It provides a straightforward and reliable approach to monitor the concentration of N-(hydroxymethyl)isonicotinamide over time under various stress conditions, thereby enabling the calculation of degradation rates and pathways. nih.gov Other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are also commonly used for stability testing of related pharmaceutical compounds, offering high precision and resolution. nih.govnih.gov

Q & A

How can researchers optimize the synthesis of N-(hydroxymethyl)-isonicotinamide to ensure reproducibility and purity?

Basic Research Question

To optimize synthesis, employ spectroscopic techniques (e.g., NMR, IR) to monitor reaction intermediates and final product purity. Use controlled reaction conditions (temperature, solvent, catalyst ratios) and validate results with high-performance liquid chromatography (HPLC) . Document each step meticulously to address variability, referencing protocols from standardized chemical synthesis guidelines .

What methodologies are recommended for characterizing the crystal structure of N-(hydroxymethyl)-isonicotinamide?

Basic Research Question

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal. Ensure high-quality single crystals by optimizing recrystallization solvents. Validate structural parameters against computational models (e.g., density functional theory) to resolve ambiguities in electron density maps .

What safety protocols are critical when handling N-(hydroxymethyl)-isonicotinamide in laboratory settings?

Basic Research Question

Follow hazard guidelines for irritants (Xi classification): use fume hoods, gloves, and eye protection. Refer to Safety Data Sheets (SDS) for handling, storage (e.g., inert atmosphere), and disposal. Validate compatibility with lab equipment materials (e.g., glass vs. reactive metals) .

How should researchers address contradictory data in the reactivity studies of N-(hydroxymethyl)-isonicotinamide?

Advanced Research Question

Apply systematic data reconciliation:

Compare experimental conditions (e.g., pH, solvent polarity) across studies.

Use multivariate analysis to isolate variables affecting reactivity.

Cross-validate with computational simulations (e.g., molecular dynamics) to identify overlooked factors.

Leverage frameworks from atmospheric chemistry research for synthesizing conflicting datasets .

What computational approaches are suitable for modeling the hydrogen-bonding interactions of N-(hydroxymethyl)-isonicotinamide?

Advanced Research Question

Use quantum mechanical methods (e.g., DFT with B3LYP/6-311+G(d,p) basis set) to map hydrogen-bond networks. Validate against crystallographic data and thermodynamic parameters (e.g., Gibbs free energy). Integrate results with cheminformatics databases like NIST WebBook for benchmarking .

How can researchers ensure reproducibility in biological assays involving N-(hydroxymethyl)-isonicotinamide?

Advanced Research Question

Standardize assay conditions:

Precisely document chemical batch numbers, purity, and storage conditions.

Use internal controls (e.g., reference inhibitors) to calibrate responses.

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

What statistical methods are recommended for analyzing dose-response data in toxicity studies of N-(hydroxymethyl)-isonicotinamide?

Advanced Research Question

Apply nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Use bootstrapping to assess confidence intervals and ANOVA to compare treatment groups. Consult statistical software (e.g., R, Python SciPy) for robust error analysis .

How does the stability of N-(hydroxymethyl)-isonicotinamide vary under different pH and temperature conditions?

Basic Research Question

Conduct accelerated stability studies:

Use HPLC to quantify degradation products across pH (2–12) and temperatures (4°C–60°C).

Apply Arrhenius kinetics to predict shelf life.

Cross-reference with analogous hydroxymethyl derivatives for mechanistic insights .

What experimental designs are effective for studying the bioactivity of N-(hydroxymethyl)-isonicotinamide derivatives?

Advanced Research Question

Adopt a tiered approach:

In silico screening (docking studies against target proteins).

In vitro assays (e.g., enzyme inhibition, cell viability).

In vivo models (dose escalation with pharmacokinetic profiling).

Use factorial designs to optimize molecular modifications .

How can researchers integrate N-(hydroxymethyl)-isonicotinamide into multi-component reaction systems without side reactions?

Advanced Research Question

Perform kinetic profiling using stopped-flow techniques to identify competing pathways. Use green chemistry principles (e.g., solvent-free conditions) to minimize side products. Validate with mass spectrometry (MS) and nuclear Overhauser effect (NOE) NMR for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.